Potassium tetraborate

Übersicht

Beschreibung

Potassium tetraborate is a product resulting from the controlled reaction of potassium hydroxide, water, and boric acid . It is an alkaline salt with excellent buffering properties and consists of white crystalline granules .

Synthesis Analysis

Potassium tetraborate results from the controlled reaction of potassium hydroxide, water, and boric acid . The interactions between boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied .Molecular Structure Analysis

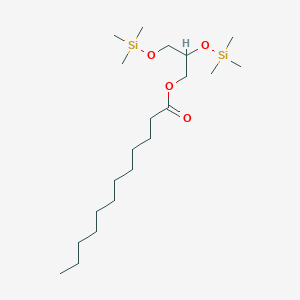

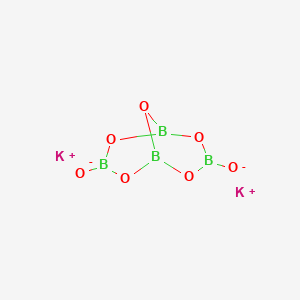

Potassium tetraborate tetrahydrate is a hydrated tetraborate salt of potassium. Its crystals belong to the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The tetraborate anion includes two tetrahedral and two trigonal boron atoms symmetrically assembled in a fused bicyclic structure .Chemical Reactions Analysis

When dissolved in water, potassium tetraborate hydrolyzes to give a mildly alkaline solution. It is capable of neutralizing acids and combines with strong alkalis to lower their pH . The solute ions and molecules have a marked effect on the second coordination shell of the water molecules .Physical And Chemical Properties Analysis

Potassium tetraborate is a white crystalline salt with good buffering properties . It is more soluble in water than borax . When dissolved in water, it hydrolyzes to produce a mildly alkaline solution .Wissenschaftliche Forschungsanwendungen

Genotoxic and Biochemical Effects : Potassium tetraborate has been investigated for its genetic and biochemical effects on human blood cell cultures. It was found to be non-genotoxic and capable of increasing antioxidant capacity in human peripheral blood lymphocytes at low concentrations (Çelikezen, Turkez, Toğar, & İzgi, 2014).

CO2 Separation Performance : In a study on polymer electrolyte membranes, potassium tetrafluoroborate was used as a carrier to facilitate the transport of CO2. This resulted in improved CO2 separation performance, suggesting potential applications in environmental technology (Lee & Kang, 2021).

X-Ray Fluorescence Analysis : Potassium tetraborate is used in X-ray fluorescence analyses for determining potassium content in silicate minerals, important for K–Ar geochronology (Solé & Enrique, 2001).

Antifungal Activity : The antifungal properties of potassium tetraborate against Colletotrichum gloeosporioides on mango have been demonstrated, offering a potential alternative to synthetic fungicides for controlling postharvest diseases in fruits (Shi, Li, Qin, & Tian, 2011).

Solution Structure Analysis : Studies on the structure of aqueous potassium tetraborate solutions through X-ray scattering have provided insights into the hydration bond and coordination number, important for understanding chemical interactions in solutions (Fang, Zhu, Fang, Zhou, Tao, & Xu, 2013).

Crystal Structure Studies : Research on the crystal structures of various potassium tetraborate compounds has contributed to our understanding of the material properties and potential applications in different fields (Solans, Solans, & Domenech, 1997).

Potassium Research in Agriculture : Potassium tetraborate has been referenced in broader discussions of potassium in agriculture, emphasizing the need for more research in the context of plant physiology and nutrition (Römheld & Kirkby, 2010).

Nucleation Kinetics in Crystal Research : Studies have focused on the nucleation kinetics of potassium tetraborate tetrahydrate, essential for understanding its crystallization process and potential applications in materials science (Sahin, Dolaş, & Demir, 2007).

Thermal Decomposition Analysis : Research on the thermal decomposition of potassium tetraborate tetrahydrate to anhydrous potassium tetraborate in a fluidized bed has implications for its production and industrial applications (Sahin, Cennetkusu, Dolaş, & Özdemir, 2006).

Potassium Ion Battery Research : Potassium tetratitanate (K2Ti4O9) was synthesized and studied as an anode material for potassium ion batteries, demonstrating its potential as a component in next-generation energy storage devices (Kishore, Venkatesh, & Munichandraiah, 2016).

Wirkmechanismus

Safety and Hazards

Potassium tetraborate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of damaging the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing locked up .

Zukünftige Richtungen

Potassium tetraborate has a wide range of applications in various industries such as disinfectant, detergent, treatment of contact lenses, and more . It is also used in the preparation of special welding, soldering, and brazing fluxes . It has been reported for the first time that PTB is not genotoxic and it increases the antioxidant capacity in human peripheral blood lymphocytes .

Eigenschaften

IUPAC Name |

dipotassium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2K/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQSLXQPHPOTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4K2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent), 1103572-34-4 (Parent) | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052782 | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: White solid; [Merck Index] White crystalline solid; Odorless; [U.S. Borax MSDS] | |

| Record name | Potassium tetraborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1332-77-0 | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5114S322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.